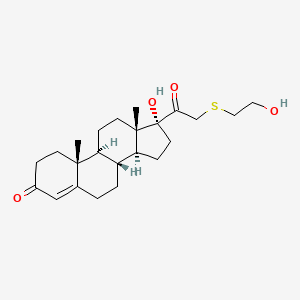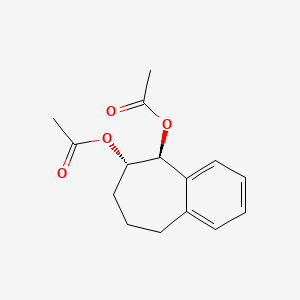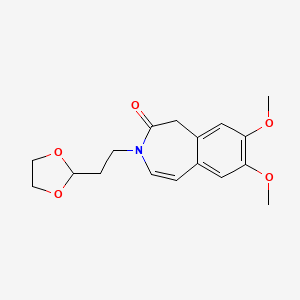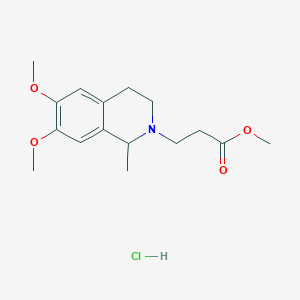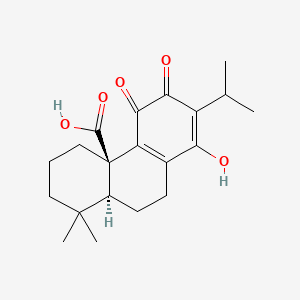
Royleanonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Royleanonic acid is a naturally occurring diterpenoid compound, first isolated from the roots of Inula royleana in 1945. It possesses a characteristic 11,14-para benzoquinone 12-hydroxy abietane skeleton. This compound has garnered significant attention due to its various pharmacological activities, including antitumor, antioxidant, and antidiabetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Royleanonic acid can be synthesized starting from carnosic acid. The synthetic route involves transforming carnosic acid into a para benzoquinone derivative. The importance of the C-20 carbonic acid group in this compound has been verified through cytotoxicity assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and amide formation. The process may include steps like esterification, hydrolysis, and purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Royleanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides and esters, which have shown moderate cytotoxic activities against human cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a starting material for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its antitumor and antioxidant properties, it is being explored as a potential therapeutic agent.
Industry: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism by which royleanonic acid exerts its effects involves its interaction with cellular nucleophiles such as DNA, RNA, and proteins. The para benzoquinone moiety in this compound can act as a Michael acceptor, facilitating the formation of covalent bonds with these nucleophiles. This interaction disrupts cellular processes, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Royleanonic acid is structurally similar to other diterpenoids such as tanshinones and carnosic acid. it is unique due to its specific para benzoquinone structure, which influences its pharmacological properties. Similar compounds include:
Tanshinones: Known for their potent cytotoxic activities.
Carnosic Acid: Used as a starting material for synthesizing this compound derivatives.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits.
Eigenschaften
CAS-Nummer |
350590-46-4 |
|---|---|
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1 |
InChI-Schlüssel |
LFNJOAMWXNMXHJ-FKIZINRSSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


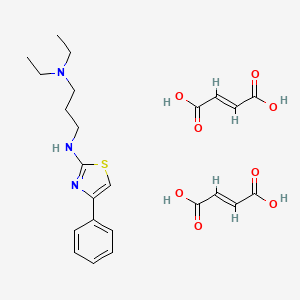
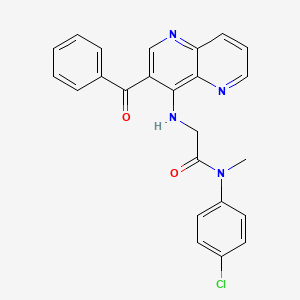
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)

